molecular formula C8H7F2NO B1585824 2',6'-Difluoroacetanilide CAS No. 3896-29-5

2',6'-Difluoroacetanilide

Cat. No.: B1585824
CAS No.: 3896-29-5
M. Wt: 171.14 g/mol
InChI Key: BAFSDKCDEQVQMT-UHFFFAOYSA-N
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Description

2’,6’-Difluoroacetanilide is a chemical compound that belongs to the class of anilides. It is characterized by the presence of two fluorine atoms at the 2’ and 6’ positions on the benzene ring, and an acetamide group attached to the nitrogen atom. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,6’-Difluoroacetanilide can be synthesized through the acylation of 2,6-difluoroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production of 2’,6’-Difluoroacetanilide often involves the following steps:

    Partial Fluorine Exchange: 1,2,3-trichlorobenzene undergoes partial fluorine exchange to form a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.

    Selective Reduction: The mixture is selectively reduced to convert 2,3-difluorochlorobenzene into ortho-difluorobenzene.

    Amination: The resulting 2,6-difluorochlorobenzene is aminated to produce 2,6-difluoroaniline.

    Acylation: Finally, 2,6-difluoroaniline is acylated with acetic anhydride to yield 2’,6’-Difluoroacetanilide

Chemical Reactions Analysis

Types of Reactions

2’,6’-Difluoroacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted anilides.

    Reduction: The major product is 2,6-difluoroaniline.

Scientific Research Applications

2’,6’-Difluoroacetanilide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2’,6’-Difluoroacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoroaniline: A precursor in the synthesis of 2’,6’-Difluoroacetanilide.

    2,4-Difluoroacetanilide: Similar structure but with fluorine atoms at different positions.

    Acetanilide: Lacks fluorine atoms, making it less reactive and less potent in certain applications

Uniqueness

2’,6’-Difluoroacetanilide is unique due to the presence of fluorine atoms at the 2’ and 6’ positions, which significantly alter its chemical and biological properties. These fluorine atoms enhance the compound’s stability, reactivity, and binding affinity, making it more effective in various applications compared to its non-fluorinated counterparts .

Properties

IUPAC Name

N-(2,6-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFSDKCDEQVQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192253
Record name Acetamide, N-(2,6-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3896-29-5
Record name Acetamide, N-(2,6-difluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3896-29-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2,6-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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